molecular formula C8H7Cl2NO2 B180265 Ethyl 2,5-dichloronicotinate CAS No. 148065-10-5

Ethyl 2,5-dichloronicotinate

Cat. No. B180265
CAS RN: 148065-10-5
M. Wt: 220.05 g/mol
InChI Key: WNYVXIWPEGGUKG-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichloronicotinate is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for Ethyl 2,5-dichloronicotinate is ethyl 2,5-dichloronicotinate. Its InChI code is 1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 and the InChI key is WNYVXIWPEGGUKG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2,5-dichloronicotinate is a solid substance at room temperature . It has a molecular weight of 220.05 .

Scientific Research Applications

  • 2-(Z)-(2,5-dichlorophenyl)iminomethyl]-5-(diethylamino)phenol : This compound's crystal structure is stabilized by intermolecular pi-pi stacking interactions and intramolecular hydrogen-bonding, highlighting its potential in structural and materials science applications (Jasinski et al., 2007).

  • Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones : Ethyl imidate hydrochlorides were prepared and used to synthesize various compounds, demonstrating the versatility of similar ethyl derivatives in creating pharmaceutical compounds (Bekircan & Bektaş, 2008).

  • New thiazolo[5,4-d]pyrimidines with molluscicidal properties : Ethyl chloroformate/DMF mixture was used to create compounds with potential applications in pest control, indicating the use of ethyl derivatives in creating agents with specific biological activities (El-bayouki & Basyouni, 1988).

  • The preparation of ethyl 7‐chloro‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐5‐methyl‐4‐oxo‐1,8‐naphthyridine‐3‐carboxylate : This paper describes a method for preparing a complex organic compound, highlighting the role of similar ethyl derivatives in complex organic syntheses (Kiely, 1991).

Safety and Hazards

Ethyl 2,5-dichloronicotinate has been classified with the GHS07 pictogram. The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P271;P261;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2,5-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYVXIWPEGGUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2,5-dichloronicotinic acid (30 g, 0.16 mol) in toluene (100 ml) was added ethanol (50 ml) and conc. sulfuric acid (1 ml). The reaction mixture was heated at 130° C. for 3 days with stirring. Then the reaction mixture was cooled and poured into sat. sodium bicarbonate solution. The whole mixture was extracted with ethyl acetate. The organic phase was washed with brine, dried (sodium sulfate), and concentrated to afford 34 g (quant.) of title compound:
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
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1 mL
Type
reactant
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100 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

5-Chloro-2-hydroxynicotinic acid [11.95 g; Synthetic Comm. (1989), 19, 553] was suspended in thionyl chloride (52 mL) and anhydrous dimethylformamide (2 mL) was added. The suspension was refluxed 3 h, then concentrated under a nitrogen stream to remove the bulk of excess thionyl chloride before adding anhydrous ethanol (30 mL) giving a mixture of the desired ester and diethyl sulfite. The resulting mixture was concentrated in vacuo to remove the ethanol yielding a suspension. The solids were then filtered off and washed with anhydrous diethyl ether (2×10 mL). The combined filtrates were concentrated in vacuo yielding crude product. Purification by silica gel chromatography (ethyl acetate:hexanes 8:92) gave pure title compound (4.75 g).
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
52 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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